molecular formula C23H27ClF3N5O2 B2897938 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone CAS No. 338979-18-3

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone

Cat. No. B2897938
CAS RN: 338979-18-3
M. Wt: 497.95
InChI Key: WDJBFEZMGGARAP-UHFFFAOYSA-N
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Description

The compound “1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone” is a complex organic molecule . It contains several functional groups, including two piperazino groups, a trifluoromethyl group, and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule. The piperazino groups are likely to influence the molecule’s conformation and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups offers various sites for reactivity. For instance, the trifluoromethyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and stability .

Scientific Research Applications

Synthesis and Biological Activity

The compound and its derivatives have been synthesized through various methods, including conventional, microwave, and ultrasound-mediated techniques, to explore their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. For instance, a study by Mermer et al. (2018) focused on the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus, showing promising biological potentials in antimicrobial and antioxidant activities (Mermer et al., 2018).

Antimicrobial and Antitumor Activities

Further investigations into new pyridine derivatives by Patel, Agravat, and Shaikh (2011) have demonstrated variable and modest antimicrobial activities against bacteria and fungi, highlighting the potential for these compounds in addressing infectious diseases (Patel et al., 2011). Additionally, derivatives bearing a piperazine amide moiety have been evaluated for their antitumor activities, particularly against breast cancer cells, with some compounds showing significant antiproliferative effects (Yurttaş et al., 2014).

Antipsychotic and Antiretroviral Properties

Some derivatives have been evaluated for their antipsychotic activity through pharmacological and computational studies, indicating their potential in treating mental health disorders by exhibiting anti-dopaminergic and anti-serotonergic activities (Bhosale et al., 2014). Furthermore, analogues like bis(heteroaryl)piperazines have shown significant potency as non-nucleoside HIV-1 reverse transcriptase inhibitors, marking an important step in the development of novel antiretroviral therapies (Romero et al., 1994).

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals or agrochemicals, given the presence of trifluoromethylpyridines . Further studies could also focus on developing efficient synthesis methods for this compound.

properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClF3N5O2/c1-34-19-4-2-18(3-5-19)30-8-6-29(7-9-30)16-21(33)31-10-12-32(13-11-31)22-20(24)14-17(15-28-22)23(25,26)27/h2-5,14-15H,6-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJBFEZMGGARAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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